molecular formula C13H10F3NO4 B14375427 Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate CAS No. 91043-76-4

Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate

Cat. No.: B14375427
CAS No.: 91043-76-4
M. Wt: 301.22 g/mol
InChI Key: PNTAWJZAXITJGE-UHFFFAOYSA-N
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Description

Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group and two ester functionalities in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Indolizine: The parent compound with a simpler structure.

    Trifluoromethyl Indole: Similar in having a trifluoromethyl group but lacks the ester functionalities.

    Dimethyl Indole-2-carboxylate: Similar ester functionalities but lacks the trifluoromethyl group.

Uniqueness: Dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate is unique due to the combination of the trifluoromethyl group and ester functionalities, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

91043-76-4

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

dimethyl 8-(trifluoromethyl)indolizine-1,2-dicarboxylate

InChI

InChI=1S/C13H10F3NO4/c1-20-11(18)7-6-17-5-3-4-8(13(14,15)16)10(17)9(7)12(19)21-2/h3-6H,1-2H3

InChI Key

PNTAWJZAXITJGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=CC=C(C2=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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